7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound characterized by a pyrrolo-pyrazine structure with a chlorine substituent and a carboxylic acid functional group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 196.59 g/mol . The compound features a unique arrangement of nitrogen and carbon atoms that contributes to its chemical properties and biological activities.
The chemical reactivity of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be attributed to the presence of both the carboxylic acid and the chlorinated pyrrolo-pyrazine moiety. It can undergo various reactions such as:
These reactions make the compound versatile for further chemical modifications.
Preliminary studies suggest that 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid exhibits biological activities that may include:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Several synthetic routes have been proposed for the preparation of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid:
These methods highlight the compound's synthetic accessibility for research and development purposes .
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid has potential applications in:
The versatility of this compound allows for exploration across multiple scientific disciplines.
Interaction studies involving 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid focus on its binding affinity to biological targets such as enzymes or receptors. Research may include:
These studies are crucial for assessing the viability of this compound as a therapeutic agent.
Several compounds share structural similarities with 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | CHClNO | 0.56 | Imidazole ring instead of pyrazine |
| Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | CHClNO | 0.56 | Methyl substitution alters solubility |
| Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate | CHClNO | 0.55 | Different position of chlorine on imidazo ring |
| Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | CHClNO | 0.78 | Pyrimidine ring adds distinct reactivity |
These comparisons illustrate how variations in structure influence chemical behavior and potential applications while emphasizing the distinctive nature of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid within this class of compounds .
Gold-catalyzed cyclization has emerged as a powerful tool for constructing fused pyrrolopyrazine systems. Density functional theory (DFT) studies on gold(III)-catalyzed intramolecular cyclizations of alkyne-tethered pyrroles reveal a mechanism involving substrate coordination, nucleophilic attack, and 1,2-migration steps. For example, terminal alkynes tethered to pyrroles undergo regioselective 6-endo-dig cyclization to form pyrrolopyridinones, while phenyl-substituted alkynes favor 7-exo-dig pathways to yield pyrroloazepinones. The choice of gold complex significantly impacts reactivity; cationic [JohnPhosAu(MeCN)]SbF₆ enhances electrophilic activation of alkynes, enabling cyclization at low catalyst loadings (0.5–2 mol%).
A comparative analysis of gold catalysts in pyrrolopyrazine formation is shown below:
| Catalyst | Cyclization Pathway | Yield (%) | Regioselectivity (Major:Minor) |
|---|---|---|---|
| [JohnPhosAu(MeCN)]SbF₆ | 6-endo-dig | 82 | 9:1 |
| AuCl₃ | 7-exo-dig | 68 | 7:3 |
| PPh₃AuNTf₂ | 5-endo-dig | 75 | 8:2 |
These methods enable precise control over ring size and substitution patterns, critical for introducing the carboxylic acid moiety at position 1.
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antiproliferative activity against various hematological cancer cell lines, with several compounds showing potent cytotoxic effects [2] [5]. The antiproliferative mechanisms involve multiple cellular pathways, including cell cycle arrest and apoptosis induction [6] [7].
Research has identified that the most potent pyrrolo[1,2-a]pyrazine derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, exhibits remarkable activity against prostate cancer cells with an inhibitory concentration fifty value of 1.18 ± 0.05 micromolar [2]. This compound significantly inhibited cell viability in both prostate cancer cells and breast cancer cells, demonstrating strong anti-cancer potential [2].
| Compound | Cell Line | IC50 Value | Mechanism | Reference |
|---|---|---|---|---|
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 (prostate cancer) | 1.18 ± 0.05 μM | Caspase-3 activation, PARP cleavage | [2] |
| Pyrrole pyrazine dione derivative | A549 (lung cancer) | 19.94 ± 1.23 μg/ml | Cell cycle arrest at G1 phase | [6] |
| Pyrrole pyrazine dione derivative | HeLa (cervical cancer) | 16.73 ± 1.78 μg/ml | Apoptosis induction | [6] |
| 2-mOPP pyrazine derivative | K562 (chronic myeloid leukemia) | 25 μM | G0/G1 cell cycle arrest | [8] |
The mechanistic studies reveal that these compounds induce apoptosis through caspase-3 activation and cleavage of poly adenosine diphosphate-ribose polymerase in cancer cells [2] [6]. Flow cytometric analysis demonstrates that pyrrolo[1,2-a]pyrazine derivatives effectively arrest the cell cycle at the G1 phase, leading to progressive accumulation of fragmented deoxyribonucleic acid in a time-dependent manner [6] [8].
Cell morphological changes assessment using fluorescence microscopy and annexin V/propidium iodide double staining has confirmed that these compounds induce characteristic apoptotic features, including nuclear condensation, cell shrinkage, and formation of apoptotic bodies [6]. Western blotting analysis has revealed down-regulation of cyclin-D1, cyclin dependent kinase-2, and anti-apoptotic B-cell lymphoma 2 family proteins, alongside activation of caspase-9 and caspase-3 [6].
Pyrrolo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of hypoxia-inducible factor-1 alpha, a key transcription factor strongly associated with tumor survival, progression, and therapeutic resistance [9] [10] [11]. The metabolite M2, identified as 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, represents a breakthrough compound in this therapeutic area [9].
| Compound | HIF-1α Protein Inhibition | VEGF Transcription Inhibition | GLUT-1 Transcription Inhibition | Reference |
|---|---|---|---|---|
| M2 (7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine) | Significant inhibition by various stimuli | Prevented target gene induction | Not specified | [9] |
| Benzyl-substituted pyrrolo[1,2-a]pyrazine 2g | 81% at 10 μM | 77% at 10 μM | 92% at 10 μM | [10] |
| 7-Ethyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine | Similar to M2 | Not specified | Not specified | [9] |
The molecular mechanism of hypoxia-inducible factor-1 alpha inhibition by M2 involves the facilitation of microRNA maturation processes [9]. Specifically, M2 treatment increases the levels of precursor forms of microRNAs 199a-5p and 20a, but not those of primary forms, indicating enhanced maturation of these regulatory molecules [9]. These increased microRNA levels contribute to hypoxia-inducible factor-1 alpha repression through post-transcriptional mechanisms [9].
Research demonstrates that M2 causes no change in the expression of hypoxia-inducible factor-1 alpha transcript but significantly inhibits de novo synthesis of the protein, as evidenced by decreased incorporation of radioactive methionine into hypoxia-inducible factor-1 alpha with no changes in its ubiquitination or degradation [9]. The compound effectively prevents hypoxia-inducible factor-1 alpha target gene induction, including vascular endothelial growth factor and glucose transporter 1 [9] [10].
Among the synthesized derivatives, benzyl-substituted pyrrolo[1,2-a]pyrazine 2g demonstrated the most potent inhibitory activity, achieving 81% inhibition of hypoxia-inducible factor-1 alpha protein accumulation at 10 micromolar concentration [10]. This compound also showed remarkable efficacy in inhibiting vascular endothelial growth factor transcription by 77% and glucose transporter 1 transcription by 92% at the same concentration [10].
Pyrrolo[1,5-a]pyrazine-based analogues have been identified as highly potent inhibitors of the Mycobacterium tuberculosis acetyltransferase enhanced intracellular survival enzyme, whose up-regulation causes clinically observed resistance to aminoglycoside antibiotics [12] [13] [14]. This represents a novel approach to combating drug-resistant tuberculosis through enzyme inhibition rather than direct antimicrobial activity [12].
| Compound Type | Target | Activity | Application | Reference |
|---|---|---|---|---|
| Pyrrolo[1,5-a]pyrazine-based analogues | Eis acetyltransferase | Highly potent inhibitors | Adjuvant therapy for drug-resistant TB | [12] [13] |
| 1-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]pyrrolo[1,2-a]pyrazin-2-ium | Eis acetyltransferase | Crystal structure complex available | Structural basis for SAR studies | [15] |
| Pyrrolo[1,5-a]pyrazine derivatives | Eis acetyltransferase | Overcome kanamycin resistance | Combat aminoglycoside resistance | [14] |
The enhanced intracellular survival enzyme functions as an acetyltransferase that inactivates aminoglycosides through acetylation, leading to resistance against kanamycin A and other aminoglycoside antibiotics [12] [13]. Structure-activity relationship studies have been performed to optimize pyrrolo[1,5-a]pyrazine compounds as potent enhanced intracellular survival inhibitors both against purified enzyme and in mycobacterial cells [12] [13].
Crystal structure analysis of enhanced intracellular survival in complex with one of the most potent inhibitors reveals that the compound binds to the enzyme in the aminoglycoside binding pocket, providing crucial structural basis for understanding the inhibition mechanism [12] [15]. This structural information serves as the foundation for structure-activity relationship analysis and further compound optimization [12].
The pyrrolo[1,5-a]pyrazine-based enhanced intracellular survival inhibitors demonstrate no observed cytotoxicity to mammalian cells, making them promising leads for the development of innovative aminoglycoside adjuvant therapies against drug-resistant tuberculosis [12] [13]. These compounds represent a paradigm shift in tuberculosis treatment by targeting resistance mechanisms rather than the pathogen directly [14].
Research has demonstrated that enhanced intracellular survival inhibitors can restore the efficacy of aminoglycoside antibiotics against resistant Mycobacterium tuberculosis strains, offering hope for treating multidrug-resistant tuberculosis cases [16] [17]. The inhibitors show robust activity against various enhanced intracellular survival mutants, including clinically observed variants, positioning them as resilient therapeutic options [16].
The positioning of carboxylic acid functional groups within pyrrolopyrazine scaffolds exerts profound effects on target binding affinity and selectivity. Research demonstrates that carboxylic acid placement fundamentally alters the electronic distribution and hydrogen-bonding capabilities of these heterocyclic systems [1] [2] [3].
Studies on pyrrolopyrimidine derivatives reveal that carboxylic acid substituents at the C-6 position demonstrate a marked preference for binding to the autoinhibited conformational state of target proteins. This positional specificity results in greater than 50-fold affinity differences between autoinhibited and non-autoinhibited states of kinase targets, far exceeding the typical range observed for type II tyrosine kinase inhibitors [1] [2]. The C-6 carboxylic acid positioning appears to stabilize specific protein conformations through strategic hydrogen-bonding interactions with key amino acid residues.
In contrast, 7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid demonstrates moderate affinity enhancement through C-1 positioning of the carboxyl group. The molecular weight of 196.59 g/mol reflects the combined influence of the electron-withdrawing chlorine substituent and the hydrogen-bond donating carboxylic acid functionality . This positioning increases molecular polarity while providing both hydrogen-bond donor and acceptor capabilities.
Pyrazine-2-carboxylic acid derivatives exhibit exceptional antimycobacterial activity with minimum inhibitory concentrations of 5 micromolar against Mycobacterium tuberculosis H37Rv [3]. The C-2 positioning of the carboxylic acid creates a strong hydrogen-bond donor and acceptor system that facilitates specific interactions with bacterial enzyme targets. Structure-activity relationship analysis indicates that the 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid configuration achieves minimum inhibitory concentrations as low as 1.56 micrograms per milliliter [3].
Table 1: Carboxylic Acid Positioning Effects on Target Affinity
| Carboxylic Acid Position | Target Binding Effect | Electronic Influence | Selectivity Impact |
|---|---|---|---|
| C1 (7-Chloropyrrolo[1,2-a]pyrazine) | Moderate affinity enhancement | Increases polarity, H-bonding | Enhances target discrimination |
| C2 (Pyrazine-2-carboxylic acid) | Strong antimycobacterial activity | Strong H-bond donor/acceptor | High antimycobacterial selectivity |
| C3 (Various heterocycles) | Variable effects depending on scaffold | Position-dependent electronics | Scaffold-dependent selectivity |
| C6 (Pyrrolopyrimidines) | Favors autoinhibited form binding | Conformational selectivity | >50-fold conformational selectivity |
The electronic influence of carboxylic acid positioning extends beyond simple hydrogen-bonding interactions. Computational modeling studies indicate that carboxyl groups at different positions within the pyrrolopyrazine framework create distinct electrostatic potential surfaces that selectively interact with complementary regions of target binding sites [5]. This positional selectivity becomes particularly important in designing compounds with improved therapeutic indices and reduced off-target effects.
Chlorine substitution patterns within pyrrolopyrazine systems produce distinct electronic effects that significantly influence biological activity and target selectivity. The electron-withdrawing nature of chlorine substituents modulates both the electronic properties of the heterocyclic core and the positioning of pharmacophoric elements [6] [7].
Analysis of 7-chloropyrrolo[2,1-f] [8] [9]triazine derivatives demonstrates that C-7 chlorine positioning maintains equipotent activity at alpha-7 nicotinic acetylcholine receptors while preserving selectivity profiles [7]. The 7-bromopyrrolo[2,1-f] [8] [9]triazine analogue exhibits greater than 900-fold selectivity enhancement over the corresponding des-bromo compound, indicating that halogen positioning at the C-7 position engages specific steric sites within target receptors that dramatically reduce off-target binding [7].
In contrast, 6-bromopyrrolo[1,2-a]pyrazine demonstrates remarkable selectivity improvements through C-6 halogen substitution. This positioning provides greater than 400-fold selectivity enhancement over the parent pyrrolo[1,2-a]pyrazine through diminished affinity at 5-hydroxytryptamine 3A receptors [7]. The C-6 bromine substitution appears to create steric hindrance that prevents binding to the 5-hydroxytryptamine 3A receptor binding site while maintaining high affinity for alpha-7 nicotinic acetylcholine receptors.
The electronic effects of chlorine substitution extend to the overall electron density distribution within the pyrrolopyrazine ring system. 2-chloro-5H-pyrrolo[2,3-b]pyrazine exhibits enhanced reactivity for electrophilic substitution reactions due to the electron-withdrawing effect of the chlorine substituent [6]. This electronic activation facilitates subsequent chemical modifications and contributes to the compound's utility as a synthetic building block.
Table 2: Chlorine Substitution Patterns and Electronic Effects
| Chlorine Position | Electronic Effect | Binding Affinity Change | Structure-Activity Notes |
|---|---|---|---|
| C7 (Pyrrolopyrazine) | Strong electron-withdrawal | Maintains/enhances activity | Critical for α7 nAChR activity |
| C6 (Pyrrolopyrazine) | Moderate electron-withdrawal | Dramatically improves selectivity | >400-fold selectivity vs 5-HT3A |
| C2 (Pyrrolopyrazine) | Direct ring deactivation | Variable effects | Depends on scaffold flexibility |
| C5 (Various scaffolds) | Ring system dependent | Generally beneficial | Often optimal position |
| Para (Aromatic substituents) | Remote electron-withdrawal | Modest improvements | Fine-tuning effects |
Molecular orbital calculations reveal that chlorine substitution at different positions creates varying degrees of charge redistribution within the pyrrolopyrazine framework. C-7 chlorine substitution primarily affects the electron density at the nitrogen-containing positions, while C-6 substitution influences both the pyrrole and pyrazine ring systems. These electronic perturbations translate directly into altered binding affinities and selectivity profiles across different target classes [10].
The influence of chlorine positioning on metabolic stability represents another critical consideration in structure-activity relationship development. Chlorine substituents at metabolically vulnerable positions can protect against oxidative metabolism, while positioning at sterically accessible sites may enhance clearance rates. This balance between electronic activation and metabolic protection requires careful optimization for each specific pyrrolopyrazine scaffold [11].
Spirocyclic piperidine hybrid systems incorporating pyrrolopyrazine cores represent a specialized class of ion channel modulators that combine the conformational rigidity of spirocyclic architectures with the electronic properties of nitrogen-containing heterocycles [12] [13] [14].
The pyrrolopyrazine-spirocyclic piperidine amide class, as described in patent literature, demonstrates specific utility as ion channel modulators with applications in pain management and neurological disorders [12]. These hybrid structures leverage the three-dimensional constraints imposed by the spirocyclic piperidine system to achieve precise spatial positioning of pharmacophoric elements relative to ion channel binding sites.
Spirocyclic piperidine-azetidine systems have been developed as inverse agonists of the ghrelin receptor, demonstrating that distributed polarity within spirocyclic frameworks can improve both binding affinity and physicochemical properties [13]. The incorporation of imidazo-thiazole acetamide and phenyl triazole functionalities provides approximately one log unit reduction in lipophilicity while significantly enhancing binding affinity compared to initial hit compounds.
Benzofuran-piperidine spirocycles targeting sigma-1 receptors achieve exceptional selectivity and brain penetration characteristics [14]. The compound 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] demonstrates high sigma-1 receptor affinity with Ki values of 0.79 nanomolar and 350-fold selectivity over sigma-2 receptors. Additionally, this compound exhibits 799-fold selectivity over vesicular acetylcholine transporter, indicating the precision achievable through spirocyclic design approaches.
Table 3: Spirocyclic Piperidine Hybrid Systems for Ion Channel Modulation
| Spirocyclic System | Ion Channel Target | Binding Affinity Data | Structural Advantages | Ion Channel Modulation Mechanism |
|---|---|---|---|---|
| Piperidine-azetidine spirocycle | Ghrelin receptor (inverse agonist) | Improved vs hit molecule | Distributed polarity, improved logP | Receptor inverse agonism |
| Benzofuran-piperidine spirocycle | σ1 receptor | Ki = 0.79 nM (σ1), 350-fold selectivity | High selectivity, brain penetration | σ1 receptor binding in brain |
| Spirocyclic 2-arylpiperidines | General scaffold development | High enantiomeric ratios | 3D fragments for drug discovery | Scaffold for ion channel targets |
| Spiro-piperidine MCH-1R antagonists | MCH-1R antagonist | IC50 = 0.09 nM (hMCH-1R) | Highly potent and selective | MCH-1R antagonism |
| Pyrrolopyrazine-spirocyclic piperidine amides | Ion channel modulators (patent) | Ion channel modulation activity | Spirocyclic rigidity | Direct ion channel inhibition |
The mechanistic basis for ion channel modulation by spirocyclic piperidine hybrids involves precise geometric complementarity between the three-dimensional spirocyclic architecture and specific binding pockets within ion channel proteins. The conformational rigidity imposed by the spirocyclic constraint reduces entropy penalties associated with binding while enabling selective engagement of target-specific amino acid residues [15].
Recent developments in azaspirocycle synthesis have expanded the chemical space available for RNA binding applications, with implications for ion channel regulation through RNA-protein interaction modulation [15]. Indolino-piperidine and isoquinoline-piperidine spirocycles demonstrate promising activity as inhibitors of human immunodeficiency virus trans-activation response RNA and trans-activator of transcription protein interactions, suggesting potential applications in modulating ion channels through indirect mechanisms.
The comparative analysis of pyrazine versus pyrimidine ring systems as isosteric replacements within pyrrolopyrazine frameworks reveals fundamental differences in electronic properties, binding characteristics, and pharmacological profiles that significantly impact structure-activity relationships [16] [17] [18] [19].
Basicity differences between pyrazine and pyrimidine represent a primary distinguishing factor, with pyrimidine exhibiting substantially higher basicity (pKa = 0.93) compared to pyrazine (pKa = 0.37) [18]. This increased basicity of pyrimidine systems enhances their hydrogen-bond accepting capabilities and influences their interactions with biological targets through stronger electrostatic interactions.
The dipole moment characteristics of these isosteric pairs differ markedly, with pyrimidine possessing a substantial dipole moment of 2.33 Debye while pyrazine exhibits zero dipole moment due to its symmetrical structure [18] [20]. This dipole difference translates into distinct binding modes and selectivity profiles, with pyrimidine derivatives often demonstrating enhanced affinity for targets that can accommodate dipole-dipole interactions.
Electron-withdrawing capabilities represent another critical distinction between these ring systems. Pyrimidine exhibits particularly strong electron-withdrawing effects at the C-4 and C-6 positions, making these sites more electrophilic than corresponding positions in pyrazine analogues [20]. This enhanced electrophilicity often translates into improved binding affinity for targets that interact through nucleophilic mechanisms.
Table 4: Comparative Analysis of Pyrazine vs. Pyrimidine Ring Isosteres
| Property | Pyrazine | Pyrimidine | SAR Implications |
|---|---|---|---|
| Basicity (pKa) | 0.37 | 0.93 | Pyrimidine more basic |
| Dipole moment (D) | 0 (symmetrical) | 2.33 | Pyrimidine has dipole interactions |
| Electron-withdrawing capability | Moderate | High (especially C4/C6) | Pyrimidine more electrophilic |
| H-bond acceptor strength | Dual N-acceptors | Strong N-acceptors | Both excellent H-bond acceptors |
| Metabolic stability | Generally good | Variable | Context-dependent differences |
| CYP inhibition potential | Low risk | Moderate risk | Pyrazine generally safer |
| Solubility characteristics | Moderate polarity | Higher polarity | Pyrimidine often more soluble |
| Binding affinity trends | Often high potency | Very high potency | Both capable of nanomolar activity |
| Selectivity profiles | Good discrimination | Excellent selectivity | Both offer good selectivity |
| Conformational rigidity | Planar, rigid | Planar, rigid | Similar conformational constraints |
The metabolic stability profiles of pyrazine versus pyrimidine derivatives exhibit context-dependent variations. Pyrazine systems generally demonstrate favorable metabolic stability with reduced cytochrome P450 inhibition potential compared to pyrimidine analogues [20]. However, specific substitution patterns can significantly modify these general trends, requiring individual assessment for each structural series.
Practical applications of pyrazine versus pyrimidine isosterism are exemplified in gamma-aminobutyric acid type A receptor ligands, where systematic replacement studies have identified optimal ring systems for specific selectivity profiles [20]. The pyridazine bioisostere has emerged as an effective compromise, combining favorable electronic properties with improved selectivity characteristics compared to both pyrazine and pyrimidine alternatives.
In kinase inhibitor development, pyrimidine derivatives often achieve superior potency through enhanced dipole interactions and increased electron-withdrawing capability [17] [19]. However, pyrazine analogues may offer advantages in terms of reduced off-target effects and improved safety profiles due to their lower basicity and reduced cytochrome P450 inhibition potential.